![molecular formula C8H7BrF2O2 B2802112 [2-Bromo-5-(difluoromethoxy)phenyl]methanol CAS No. 1427432-33-4](/img/structure/B2802112.png)

[2-Bromo-5-(difluoromethoxy)phenyl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

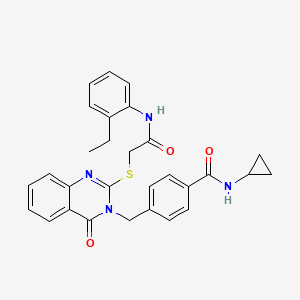

“[2-Bromo-5-(difluoromethoxy)phenyl]methanol” is a chemical compound with the molecular formula C8H7BrF2O2 . It is used as an intermediate in pharmaceutical and organic synthesis .

Molecular Structure Analysis

The molecular structure of “[2-Bromo-5-(difluoromethoxy)phenyl]methanol” is represented by the InChI code: 1S/C8H7BrF2O2/c9-7-2-1-6 (13-8 (10)11)3-5 (7)4-12/h1-3,8,12H,4H2 . This indicates the presence of bromine, fluorine, oxygen, and hydrogen atoms in the molecule.Physical And Chemical Properties Analysis

“[2-Bromo-5-(difluoromethoxy)phenyl]methanol” has a molecular weight of 253.04 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and structural analysis of related bromophenyl compounds have been a focus of study due to their potential applications in various fields. For instance, the synthesis of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was achieved, and its crystal structure was confirmed by X-ray crystal structure determination, showcasing the compound's monoclinic space group and providing insights into its molecular geometry (Kuang Xin-mou, 2009). Such studies are crucial for understanding the chemical behavior and potential applications of bromophenyl derivatives in organic synthesis and material science.

Catalytic and Material Applications

Research on the catalytic applications of molybdenum(VI) complexes, including those derived from salicylaldehyde and indole-3-acetic hydrazide, has shown that these complexes can catalyze oxidative bromination of organic substrates using H2O2. This process has been applied to the oxidative bromination of styrene and trans-stilbene, yielding various brominated products efficiently. The study highlighted the potential of such complexes in catalysis, offering a green and efficient route for the synthesis of brominated organic compounds (Maurya, Kumar, & Avecilla, 2014).

Antioxidant Properties

The synthesis and evaluation of antioxidant properties of bromophenol derivatives have been explored. For example, the antioxidant activities of synthesized bromophenols were assessed through various assays, demonstrating that these compounds possess effective radical scavenging abilities. Such studies indicate the potential of bromophenyl derivatives in developing new antioxidants for pharmaceutical or food industry applications (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Photolysis and Radical Studies

Investigations into the photolysis of alkyl radicals containing bromophenyl groups have provided insights into the mechanisms of heterolytic fragmentation and the formation of olefin cation radicals. These studies have implications for understanding the photochemical behavior of bromophenyl derivatives and their potential applications in photodynamic therapy or as photo-initiators in polymerization reactions (Bales, Horner, Huang, Newcomb, Crich, & Greenberg, 2001).

Safety and Hazards

“[2-Bromo-5-(difluoromethoxy)phenyl]methanol” is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.

properties

IUPAC Name |

[2-bromo-5-(difluoromethoxy)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O2/c9-7-2-1-6(13-8(10)11)3-5(7)4-12/h1-3,8,12H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFBRFVSGDNGNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)CO)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-Bromo-5-(difluoromethoxy)phenyl]methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2802029.png)

![4-{1-[2-(dimethylamino)ethyl]-1H-indol-3-yl}butanoic acid](/img/structure/B2802035.png)

![5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl acetate](/img/structure/B2802038.png)

![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxetane-3-carboxylic acid](/img/structure/B2802039.png)

![2-Chloro-N-[2-(2,6-dimethylmorpholin-4-YL)-2-methylpropyl]pyridine-4-carboxamide](/img/structure/B2802044.png)